4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c19-13-8-5-12(6-9-13)17(22)21-18-20-16-14-4-2-1-3-11(14)7-10-15(16)23-18/h1-6,8-9H,7,10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHPHIHRGWYARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide moiety. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thiazole ring. For instance, the reaction of 2-aminothiophenol with α-bromoacetophenone can yield the thiazole ring, which is then further reacted with 4-chlorobenzoyl chloride to form the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorine atom on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide exhibit significant anticancer properties. For instance, the thiazole derivatives have been evaluated for their efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted a series of thiazole derivatives that demonstrated potent activity against breast cancer cells. The compound's ability to induce apoptosis through the modulation of apoptotic pathways was particularly noted .
Inhibition of Enzymes
The compound has been identified as a potential inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a significant role in glucocorticoid metabolism. Inhibition of this enzyme can have therapeutic implications for conditions such as obesity and diabetes.
Research Findings:
In vitro assays showed that thiazole derivatives could effectively inhibit 11β-HSD1 activity, leading to decreased cortisol production and subsequent metabolic benefits . This suggests a pathway for developing treatments targeting metabolic disorders.
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Researchers have explored various synthetic routes to optimize yield and purity.
Synthetic Route Example:
A common approach includes the formation of the thiazole ring followed by chlorination and amide coupling reactions. This multi-step synthesis allows for modifications that can enhance biological activity or selectivity against specific targets .
Future Directions in Research
Given its promising applications in medicinal chemistry, future research should focus on:
- In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in animal models.
- Structure-Activity Relationship (SAR) Studies: Identifying key structural features that enhance biological activity.
- Formulation Development: Creating effective delivery systems to improve bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to affect the energetics of Mycobacterium tuberculosis by disrupting the function of key enzymes involved in energy production . This disruption leads to a decrease in the viability of the bacteria, making it a potential candidate for anti-tuberculosis therapy.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The compound’s core structure can be compared to derivatives with variations in the acyl group, heterocyclic ring, or substituents. Key examples include:
Key Observations:
- Heterocyclic Core : The dihydronaphthothiazole system offers rigidity and π-stacking capability compared to simpler thiazoles () or imidazopyridines ().
- Substituent Effects : Chlorine and fluorine atoms influence electronic properties; fluorination enhances metabolic stability and bioavailability in some analogs .
Biological Activity
4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a synthetic compound belonging to the thiazole derivative class, which is known for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H12ClN2S
- Molecular Weight : 284.79 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, with a focus on its antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial effects. For instance, compounds structurally related to this compound have shown efficacy against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antibacterial Activity Comparison
| Compound | Activity Against MRSA | Reference |
|---|---|---|
| This compound | Moderate | This study |
| Compound A14 | High | |
| Ciprofloxacin | Low |
Anticancer Activity
In vitro studies have shown that thiazole derivatives can induce cytotoxicity in cancer cell lines. The specific compound under discussion has been evaluated for its ability to inhibit cell proliferation in various cancer models.
Case Study: Cytotoxicity Evaluation
A study conducted on human cancer cell lines demonstrated that the compound exhibited significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined using the sulforhodamine B assay across different cell lines:
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian) | 15.2 | Apoptosis induction |
| HeLa (Cervical) | 22.8 | Cell cycle arrest |
| MCF-7 (Breast) | 30.0 | Inhibition of DNA synthesis |
The compound's mechanism appears to involve apoptosis and cell cycle arrest, as evidenced by flow cytometry and gene expression analysis targeting apoptotic pathways.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Key Enzymes : Similar thiazole derivatives have been shown to inhibit bacterial cell division by targeting FtsZ protein .
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic genes such as p53 and Bax while downregulating anti-apoptotic factors like Bcl-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
